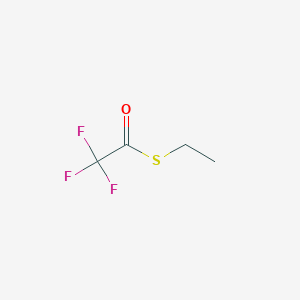

S-Ethyl trifluorothioacetate

Beschreibung

Eigenschaften

IUPAC Name |

S-ethyl 2,2,2-trifluoroethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3OS/c1-2-9-3(8)4(5,6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGUKFAVHPGNBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059936 | |

| Record name | Ethanethioic acid, trifluoro-, S-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383-64-2 | |

| Record name | S-Ethyl trifluorothioacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylthiol trifluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000383642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Ethyl trifluorothioacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanethioic acid, 2,2,2-trifluoro-, S-ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanethioic acid, trifluoro-, S-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-ethyl trifluorothioacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of S-Ethyl Trifluorothioacetate

This guide provides a comprehensive overview of the synthesis of S-Ethyl trifluorothioacetate, a valuable reagent in organic and bio-organic chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core synthetic methodologies, elucidating the underlying chemical principles and offering practical, field-proven insights.

Introduction: The Significance of this compound

This compound (SETT) is a crucial reagent primarily utilized for the introduction of the trifluoroacetyl group (-COCF₃). This functional group serves as a protective group for amines in peptide synthesis and other organic transformations, offering the advantage of being readily removable under mild conditions.[1] Furthermore, SETT is employed in the synthesis of various biologically active molecules and pharmaceutical intermediates.[2] Its ability to selectively trifluoroacetylate amino groups in proteins also makes it a valuable tool in biochemical research.[3][4]

This guide will explore the most prominent and efficient methods for the synthesis of this compound, providing detailed protocols and discussing the rationale behind the experimental choices.

Key Synthetic Routes

The synthesis of this compound can be approached through several key pathways, primarily differing in the choice of the trifluoroacetylating agent. The most common precursors are trifluoroacetyl chloride, trifluoroacetic acid, and trifluoroacetic anhydride.

Route 1: From Trifluoroacetyl Chloride and Ethanethiol

This method is a highly effective and industrially relevant approach for the preparation of this compound.[5] It involves the nucleophilic acyl substitution of trifluoroacetyl chloride with ethanethiol. The reaction is typically carried out at low temperatures to control its exothermicity and minimize side reactions.

Reaction Mechanism:

The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The sulfur atom of ethanethiol, being a soft and potent nucleophile, attacks the electrophilic carbonyl carbon of trifluoroacetyl chloride. This is followed by the elimination of a chloride ion, yielding the desired thioester and hydrogen chloride as a byproduct.

Figure 1: General reaction scheme for the synthesis of this compound from trifluoroacetyl chloride.

Causality Behind Experimental Choices:

-

Low Temperature (-25°C to -10°C): The reaction between trifluoroacetyl chloride and ethanethiol is highly exothermic. Conducting the reaction at low temperatures is crucial to control the reaction rate, prevent the formation of byproducts, and ensure the safety of the process.[5]

-

Use of a "Heel": The process often starts with a "heel" of the product, this compound, which acts as a solvent for the reactants.[5] This approach offers several advantages: it improves the solubility of the gaseous trifluoroacetyl chloride, enhances heat transfer, and leads to a more concentrated reaction mixture, thereby increasing reactor efficiency.[5]

-

Degassing: After the reaction is complete, the mixture is warmed to room temperature to degas the dissolved hydrogen chloride byproduct and any unreacted trifluoroacetyl chloride.[5] This step is essential for the purification of the final product.

Route 2: From Trifluoroacetic Anhydride and Ethanethiol

Trifluoroacetic anhydride (TFAA) is another powerful trifluoroacetylating agent that can be used to synthesize this compound.[6] The reaction with ethanethiol proceeds readily, often in the presence of a base to neutralize the trifluoroacetic acid byproduct.

Reaction Mechanism:

Similar to the reaction with trifluoroacetyl chloride, this is a nucleophilic acyl substitution. The ethanethiol attacks one of the carbonyl carbons of the anhydride, leading to the formation of the thioester and a molecule of trifluoroacetic acid.

Figure 2: Simplified workflow for the synthesis of this compound using trifluoroacetic anhydride.

Causality Behind Experimental Choices:

-

Use of a Base (e.g., Pyridine, Triethylamine): The inclusion of a non-nucleophilic base is beneficial as it scavenges the trifluoroacetic acid formed during the reaction. This prevents potential side reactions and drives the equilibrium towards the product.

-

Solvent Choice: The reaction is typically carried out in an inert aprotic solvent such as dichloromethane or diethyl ether to ensure the solubility of the reactants and facilitate the reaction.

Route 3: Direct Thioesterification of Trifluoroacetic Acid with Ethanethiol

Direct condensation of a carboxylic acid and a thiol to form a thioester is a more atom-economical approach, though it often requires a catalyst to overcome the lower reactivity of the carboxylic acid compared to its acyl chloride or anhydride derivatives.[7]

Reaction Mechanism:

This reaction is an equilibrium process that involves the activation of the carboxylic acid, typically by a Brønsted or Lewis acid catalyst, to make the carbonyl carbon more electrophilic for the attack by the thiol. The removal of water is often necessary to drive the reaction to completion.

Causality Behind Experimental Choices:

-

Catalyst: Strong Brønsted acids like trifluoromethanesulfonic acid can be used to protonate the carbonyl oxygen of trifluoroacetic acid, thereby activating it for nucleophilic attack by ethanethiol.[7]

-

Dehydrating Agent/Water Removal: To shift the equilibrium towards the product side, the water formed during the reaction needs to be removed. This can be achieved by using a dehydrating agent or by azeotropic distillation.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of this compound.

Protocol 1: Synthesis from Trifluoroacetyl Chloride

This protocol is adapted from a patented industrial process and is known for its high yield and purity.[5]

Materials and Equipment:

-

Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

-

Cooling bath capable of reaching -25°C

-

Scrubber system with 10% aqueous sodium hydroxide

-

Distillation apparatus

-

This compound (for the initial "heel")

-

Trifluoroacetyl chloride

-

Ethanethiol

Procedure:

-

To the reactor, add a heel of this compound (e.g., 158 g) and cool the reactor to -25°C with stirring.

-

Add trifluoroacetyl chloride (e.g., 199 g) to the cooled heel, maintaining the temperature at -25°C.

-

Slowly add ethanethiol (e.g., 75.1 g) over 60 minutes, ensuring the temperature does not rise above -20°C.

-

After the initial addition, add an additional portion of ethanethiol (e.g., 18.8 g) over 45 minutes.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature with continuous stirring. Vent the evolving HCl gas through the sodium hydroxide scrubber.

-

The resulting crude this compound is then transferred to a distillation apparatus.

-

Distill the product at atmospheric pressure. The pure this compound will be collected as a colorless liquid.

Data Summary:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |

| This compound (heel) | 158.14 | 158 | ~1.0 |

| Trifluoroacetyl chloride | 132.47 | 199 | ~1.5 |

| Ethanethiol (total) | 62.13 | 93.9 | ~1.51 |

| Product (Theoretical Yield) | 158.14 | ~239 | ~1.51 |

| Product (Reported Yield) | - | 375 g (including heel) | >99% pure |

Note: The reported yield in the patent includes the initial heel.

Safety Considerations

Working with the reagents involved in the synthesis of this compound requires strict adherence to safety protocols.

-

Trifluoroacetyl chloride: This is a corrosive and toxic gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Ethanethiol: This compound has a very strong and unpleasant odor. It is flammable and toxic. All manipulations should be performed in a fume hood.

-

Trifluoroacetic Anhydride: This is a highly corrosive and moisture-sensitive liquid. It reacts violently with water.[6]

-

Hydrogen Chloride: The HCl gas evolved during the reaction is corrosive and an irritant to the respiratory system. A scrubber system is essential to neutralize it.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.

Purification and Characterization

The primary method for purifying this compound is distillation.[5] If the product is suspected to contain acidic impurities, it can be washed with a dilute base (e.g., 5% KOH) and water, followed by drying over a suitable drying agent like magnesium sulfate, before distillation.[9]

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural elucidation.

-

Infrared (IR) Spectroscopy: The presence of a strong carbonyl stretch (C=O) in the region of 1700-1750 cm⁻¹ is characteristic of the thioester.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity and confirm the molecular weight of the compound.

Conclusion

The synthesis of this compound is a well-established process, with the reaction of trifluoroacetyl chloride and ethanethiol being a particularly robust and high-yielding method. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions outlined in this guide, researchers and professionals can confidently and efficiently produce this valuable trifluoroacetylating agent for a wide range of applications in organic synthesis and drug development.

References

- Chemical Communications (RSC Publishing).

- ResearchGate. SO2F2‐Mediated Thioesterification of Carboxylic Acids with Thiols. [Link]

- Google Patents.

- Google Patents.

- Coompo Research Chemicals.

- MDPI.

- ResearchGate.

- Wikipedia.

- National Center for Biotechnology Information. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. [Link]

- PubMed. Preparation and properties of trifluorothioacetic acid-S-(trifluoromethyl)ester, CF3C(O)SCF3. [Link]

- Wikipedia. Trifluoroacetic anhydride. [Link]

Sources

- 1. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. トリフルオロチオ酢酸S-エチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Synthesis of Ethyl trifluoroacetate | Semantic Scholar [semanticscholar.org]

- 5. US6278015B1 - Process for trifluoroacetate esters and thioesters - Google Patents [patents.google.com]

- 6. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]

- 7. Direct thioesterification from carboxylic acids and thiols catalyzed by a Brønsted acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]

- 9. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

Physicochemical properties of S-Ethyl trifluorothioacetate

An In-depth Technical Guide to the Physicochemical Properties of S-Ethyl Trifluorothioacetate

Authored by a Senior Application Scientist

Foreword: Beyond the Datasheet

This compound (SETFA) is more than a mere catalog chemical; it is a highly reactive and versatile reagent that has carved a niche in the sophisticated realms of proteomics, peptide chemistry, and drug development. Its utility stems from the targeted introduction of the trifluoroacetyl group, a moiety that acts as both a protective group and a powerful analytical handle, particularly for ¹⁹F NMR studies.[1] This guide moves beyond a simple recitation of physical constants. It aims to provide researchers, scientists, and drug development professionals with a cohesive understanding of SETFA's properties, the causality behind its synthesis and characterization, and the practical knowledge required for its effective and safe application. We will explore not just what its properties are, but how they are determined and why they are relevant to its function as a precision chemical tool.

Molecular Identity and Structural Framework

This compound, registered under CAS Number 383-64-2, is a thioester characterized by a trifluoromethyl group attached to the carbonyl carbon.[2][3] This structural feature is central to its chemical reactivity, conferring a strong electrophilic character on the carbonyl carbon and making it an excellent trifluoroacetylating agent.

Core Identifiers

A consistent and accurate identification of this reagent is paramount for both experimental reproducibility and safety. The following table consolidates its key identifiers.

| Identifier | Value | Source(s) |

| CAS Number | 383-64-2 | [1][2][4][5] |

| Molecular Formula | C₄H₅F₃OS | [2][3][5] |

| Molecular Weight | 158.14 g/mol | [1][3][5] |

| Linear Formula | CF₃COSC₂H₅ | [1] |

| IUPAC Name | S-ethyl 2,2,2-trifluoroethanethioate | [6] |

| InChI Key | VGGUKFAVHPGNBF-UHFFFAOYSA-N | [1][5] |

| SMILES String | CCSC(=O)C(F)(F)F | [1][5] |

| EC Number | 206-852-1 | [1] |

| MDL Number | MFCD00000421 | [1] |

Molecular Structure

The three-dimensional arrangement of atoms dictates the molecule's reactivity and interaction with other molecules. The presence of the electron-withdrawing CF₃ group significantly influences the electron density around the carbonyl group.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical properties of SETFA govern its handling, storage, and application conditions, such as solvent choice and reaction temperature. It is a volatile and flammable liquid with a powerful, obnoxious odor.[2]

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless to light yellow liquid | Ambient | [2][6] |

| Boiling Point | 90.5 °C | Atmospheric Pressure | [1][2] |

| Density | 1.234 g/mL | 25 °C | [1][2] |

| Refractive Index (n_D) | 1.376 | 20 °C | [1][2] |

| Flash Point | 20 °C (68 °F) | Closed Cup | [1] |

Synthesis and Purification

Understanding the synthesis of SETFA provides insight into potential impurities and informs purification strategies. A common and efficient method involves the reaction of trifluoroacetyl chloride with ethanethiol.[7][8]

Synthesis Protocol: Reaction of Trifluoroacetyl Chloride with Ethanethiol

This process is based on nucleophilic acyl substitution, where the thiol displaces the chloride from the highly reactive acid chloride. The use of a "heel" of the product in the initial reaction mixture helps to control the exothermicity and maintain a liquid phase at low temperatures.

Rationale: The reaction is performed at a low temperature (-25 °C) to control the reaction rate and minimize side reactions. Trifluoroacetyl chloride is a gas at room temperature, so the low temperature ensures it remains in the liquid phase for the reaction.[8] A scrubber containing aqueous sodium hydroxide is essential to neutralize the corrosive HCl gas byproduct.[7][8]

Step-by-Step Methodology:

-

Reactor Setup: A reactor is equipped with a cooling system, a stirrer, an addition funnel, and an outlet connected to a scrubber containing 10% aqueous sodium hydroxide.

-

Initial Charge: A "heel" of this compound (e.g., 158 g) is charged to the reactor and cooled to -25 °C.[7][8]

-

Reagent Addition 1: Trifluoroacetyl chloride (e.g., 199 g) is added to the heel while maintaining the temperature at -25 °C.[7][8]

-

Reagent Addition 2: Ethanethiol (e.g., 75.1 g) is added dropwise over 60 minutes, ensuring the temperature does not rise significantly. A subsequent charge of ethanethiol (e.g., 18.8 g) is added over 45 minutes to drive the reaction to completion.[7]

-

Warm-up: The mixture is allowed to slowly warm to room temperature with continuous stirring, allowing the HCl byproduct to vent through the scrubber.

-

Isolation: The resulting crude product is transferred to a distillation apparatus.

-

Purification: The product is purified by distillation at atmospheric pressure to yield this compound with >99% purity.[7][8]

Caption: Workflow for the synthesis of this compound.

Purification of Commercial Batches

For applications requiring the highest purity, a simple purification can be performed.

Rationale: Commercial SETFA may contain traces of trifluoroacetic acid from hydrolysis. An aqueous base wash removes acidic impurities. Drying agents like MgSO₄ remove residual water before the final fractional distillation, which separates the product from non-volatile impurities or components with different boiling points.[2]

Step-by-Step Methodology: [2]

-

Pre-check: Obtain an IR spectrum. If a broad -OH band (approx. 3300-2500 cm⁻¹) is absent, proceed directly to step 5.

-

Dilution: Dilute the thioester with an equal volume of dry diethyl ether.

-

Washing: Wash the ether solution with 5% aqueous KOH, followed by water.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Distillation: Filter off the drying agent and fractionally distill the solution to obtain pure this compound.

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for unambiguous structure confirmation and purity assessment.

Caption: General analytical workflow for SETFA characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of SETFA in solution.

-

¹H NMR: Provides information on the ethyl group.

-

Expected Signals: A quartet corresponding to the two methylene protons (-S-CH₂ -CH₃) deshielded by the adjacent sulfur atom. A triplet corresponding to the three methyl protons (-S-CH₂-CH₃ ). The integration ratio will be 2:3.

-

-

¹³C NMR: Confirms the carbon framework.

-

Expected Signals: Four distinct signals are expected: one for the methyl carbon, one for the methylene carbon, one for the carbonyl carbon (thioester), and one for the trifluoromethyl carbon (which will appear as a quartet due to coupling with the three fluorine atoms).

-

-

¹⁹F NMR: This is a key technique, especially given the applications of SETFA in protein labeling.[1]

-

Expected Signal: A single sharp signal for the three equivalent fluorine atoms of the -CF₃ group. This signal serves as a sensitive probe in studies of labeled proteins or peptides.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups, particularly the thioester carbonyl.

-

Rationale: The C=O bond in a thioester absorbs infrared radiation at a characteristic frequency, which is distinct from that of a regular ester or carboxylic acid. This allows for rapid confirmation of the functional group's presence.

-

Expected Key Absorptions:

-

~1700-1730 cm⁻¹: A strong, sharp absorption band corresponding to the C=O stretch of the thioester. The exact position can vary slightly, but it is typically at a lower wavenumber than the C=O stretch of its oxygen ester analog (ethyl trifluoroacetate) due to the reduced resonance contribution of the sulfur atom.

-

~2850-2980 cm⁻¹: C-H stretching vibrations from the ethyl group.

-

~1100-1300 cm⁻¹: Strong C-F stretching vibrations.

-

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.

-

Rationale: In the mass spectrometer, the molecule is ionized and fragmented. The mass-to-charge ratio (m/z) of the intact molecular ion confirms the molecular weight, while the fragmentation pattern acts as a structural fingerprint.

-

Expected Fragments:

-

Molecular Ion (M⁺): A peak at m/z = 158, corresponding to the molecular weight of C₄H₅F₃OS.

-

Key Fragments: Common fragmentation pathways would include the loss of the ethyl group (•C₂H₅) or the thioethyl group (•SC₂H₅), leading to characteristic fragment ions such as [CF₃CO S]⁺ (m/z = 129) or the acylium ion [CF₃CO]⁺ (m/z = 97).

-

Chemical Reactivity and Core Applications

The primary utility of SETFA lies in its role as a potent trifluoroacetylating agent.[2][4]

Trifluoroacetylation of Amines

SETFA reacts selectively and efficiently with primary and secondary amines, such as the ε-amino group of lysine residues in proteins.[9]

Mechanism Rationale: The reaction is a nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the highly electrophilic carbonyl carbon of SETFA. The electron-withdrawing trifluoromethyl group enhances this electrophilicity. The ethanethiolate anion (C₂H₅S⁻) is a good leaving group, facilitating the formation of a stable amide bond.

Caption: Trifluoroacetylation of a primary amine using SETFA.

Field Applications:

-

Protein Structure Analysis: Trifluoroacetylating proteins allows for the introduction of a ¹⁹F NMR probe, enabling studies of protein conformation and dynamics.[1]

-

Peptide Chemistry: The trifluoroacetyl group can be used as a protecting group for amines in peptide synthesis.

-

Specific Peptide Cleavage: Under certain vapor-phase conditions, SETFA can specifically cleave peptide bonds on the amino side of serine and threonine residues.[1]

Hydrolysis

SETFA undergoes hydrolysis, although the reaction is noted to be significantly slower compared to its activated oxygen ester analogs like p-nitrophenyl trifluoroacetate.[10]

Rationale: The rate-determining step in the hydrolysis is influenced by the leaving group. While ethanethiolate is a good leaving group, it is less effective than p-nitrophenoxide, resulting in a slower reaction rate.[10] This relative stability to hydrolysis is advantageous in many aqueous biochemical applications where the reagent needs to persist long enough to react with its intended target.

Safety, Handling, and Storage

Proper handling of SETFA is critical due to its flammability and potential health hazards.

-

Hazards: this compound is a highly flammable liquid and vapor (GHS02).[1] It may cause skin, eye, and respiratory irritation.

-

Handling: Work in a well-ventilated fume hood. Use non-sparking tools and take precautionary measures against static discharge.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][11] The recommended storage temperature is often room temperature, but in a cool place (<15°C) is also advised.

Conclusion

This compound is a specialized reagent whose physicochemical properties are intrinsically linked to its function. Its high reactivity, driven by the trifluoromethyl group, makes it an invaluable tool for chemical biology and drug discovery. A thorough understanding of its synthesis, analytical profile, and handling requirements, as detailed in this guide, is the foundation for its successful and safe implementation in the laboratory.

References

- US6278015B1 - Process for trifluoroacetate esters and thioesters - Google Patents. (n.d.).

- This compound One Chongqing Chemdad Co. (n.d.). Chemdad. [Link]

- Chemical Properties of Ethanethioic acid, trifluoro-, S-ethyl ester (CAS 383-64-2) - Cheméo. (n.d.). Cheméo. [Link]

- Process for trifluoroacetate esters and thioesters - European Patent Office - EP 1070702 A2. (n.d.).

- This compound (97%) - Amerigo Scientific. (n.d.). Amerigo Scientific. [Link]

- Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacet

- Ethyl trifluoroacetate - Wikipedia. (n.d.). Wikipedia. [Link]

- This compound | 383-64-2 - Coompo Research Chemicals. (n.d.). Coompo. [Link]

- Ethyl trifluoroacetate, 99% 383-63-1 India - Ottokemi. (n.d.). Ottokemi. [Link]

- CN104710308A - Synthesis method of ethyl trifluoroacetate - Google Patents. (n.d.).

- This compound - Oakwood Chemical. (n.d.). Oakwood Chemical. [Link]

- Ethyl trifluoroacetate | C4H5F3O2 | CID 9794 - PubChem - NIH. (n.d.). PubChem. [Link]

- S-Ethyl thiolacetate | C4H8OS | CID 61171 - PubChem. (n.d.). PubChem. [Link]

- Preparation and properties of trifluorothioacetic acid-S-(trifluoromethyl)ester, CF3C(O)SCF3. (2008, July 10). PubMed. [Link]

- e) ¹H NMR, ¹³C NMR, Mass and IR spectra of compound with a known molecula.. - Filo. (2025, September 13). Filo. [Link]

- Spectroscopy Data for Undergraduate Teaching - ERIC. (2023, September 11). ERIC. [Link]

- Solving Structures with MS, IR and NMR Lecture Course: Lesson 3 - Mass Spectrometry. (2019, June 27). YouTube. [Link]

Sources

- 1. This compound 97 383-64-2 [sigmaaldrich.com]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound [Trifluoroacetylating Agent for Peptides Research] , >98.0%(GC) , 383-64-2 - CookeChem [cookechem.com]

- 5. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 6. This compound 99%, Thermo Scientific 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. US6278015B1 - Process for trifluoroacetate esters and thioesters - Google Patents [patents.google.com]

- 8. data.epo.org [data.epo.org]

- 9. This compound | 383-64-2 - Coompo [coompo.com]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Mechanism of Action of S-Ethyl Trifluorothioacetate

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Decoding the Reactivity and Biological Impact of S-Ethyl Trifluorothioacetate

This compound (SETFA) is a reactive thioester that has carved a niche in biochemical research primarily as a potent trifluoroacetylating agent.[1][2][3] Its utility extends from the selective modification of proteins to applications in peptide chemistry.[4][5] This guide delves into the core mechanisms that govern the action of SETFA, providing a comprehensive overview for researchers and drug development professionals. We will explore its chemical reactivity, its principal biological interactions, and the downstream consequences of the modifications it imparts. Furthermore, this document will present established and theoretical frameworks for its mechanism of action, supported by detailed experimental protocols and data interpretation guidelines.

The Chemical Foundation: Understanding the Trifluoroacetylating Power of SETFA

At its core, the mechanism of action of this compound is rooted in its chemical structure: a thioester linkage activated by the strong electron-withdrawing trifluoromethyl group. This inherent reactivity dictates its interactions with biological nucleophiles.

The Thioester: A Privileged Electrophile

Thioesters, in general, are more reactive than their oxygen-containing ester counterparts due to the weaker overlap between the carbonyl π-system and the larger 3p orbitals of sulfur. This results in a more electrophilic carbonyl carbon, making it susceptible to nucleophilic attack.

Nucleophilic Acyl Substitution: The Primary Reaction Pathway

The principal reaction mechanism for SETFA is nucleophilic acyl substitution.[6] In a biological context, the primary nucleophiles are the free amino groups of lysine residues and the N-terminus of proteins.[4][5] The reaction proceeds via a two-step addition-elimination mechanism, forming a tetrahedral intermediate that subsequently collapses, releasing the ethylthiolate leaving group.[7]

The reaction can be summarized as follows:

-

Step 1: Nucleophilic Attack: A nucleophile (e.g., the ε-amino group of a lysine residue) attacks the electrophilic carbonyl carbon of SETFA.

-

Step 2: Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.

-

Step 3: Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the ethylthiolate (CH₃CH₂S⁻) as the leaving group. The trifluoroacetyl group is now covalently attached to the nucleophile.

Hydrolysis: A Competing Reaction

In aqueous environments, SETFA can undergo hydrolysis to yield trifluoroacetic acid and ethanethiol. While this reaction is slower than its reaction with strong amine nucleophiles, it is an important consideration in experimental design.[7] Computational studies have shown that water molecules can catalyze this hydrolysis, with networks of water molecules lowering the activation energy of the reaction.[7][8]

Biological Ramifications of Protein Trifluoroacetylation

The covalent modification of proteins by SETFA can have profound effects on their structure and function. Understanding these consequences is key to interpreting experimental results and predicting the biological activity of SETFA.

Alteration of Protein Charge and Conformation

Trifluoroacetylation of lysine residues neutralizes their positive charge. This can disrupt ionic interactions that are critical for maintaining the protein's tertiary and quaternary structure. The bulky and highly electronegative trifluoroacetyl group can also introduce steric hindrance and alter local polarity, leading to conformational changes.

Inhibition of Enzyme Activity: A Case Study with Acetylcholinesterase

A compelling, though not yet definitively proven, hypothesis for a specific mechanism of action of SETFA is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine.[9][10] Its active site contains a catalytic triad, including a key serine residue, which is highly nucleophilic.

Hypothesized Mechanism of AChE Inhibition by SETFA:

-

Docking: SETFA enters the active site gorge of AChE.

-

Nucleophilic Attack: The hydroxyl group of the active site serine attacks the carbonyl carbon of SETFA.

-

Trifluoroacetylation: The serine residue becomes trifluoroacetylated, rendering the enzyme inactive.

This covalent modification would constitute irreversible or very slowly reversible inhibition, a characteristic of some potent AChE inhibitors.[11]

The Role of the Trifluoroacetate Metabolite

Upon hydrolysis or as a byproduct of trifluoroacetylation, trifluoroacetate (TFA) is formed. TFA itself is not inert and has been shown to have biological effects. Studies have indicated that TFA can influence cellular metabolism, particularly fatty acid metabolism and peroxisome proliferation.[12] Therefore, when studying the effects of SETFA, it is crucial to consider the potential contributions of the TFA metabolite.

Experimental Protocols for Elucidating the Mechanism of Action

To rigorously investigate the mechanism of action of SETFA, a multi-faceted experimental approach is required. The following protocols provide a framework for confirming its biochemical activity.

Protocol for Assessing Protein Trifluoroacetylation

This protocol is designed to confirm the trifluoroacetylation of a target protein by SETFA.

Methodology:

-

Incubation: Incubate the purified target protein with varying concentrations of SETFA (e.g., 0.1, 1, 10, 100 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) for a defined period (e.g., 1-2 hours) at 37°C. Include a vehicle control (e.g., DMSO).

-

Removal of Excess Reagent: Remove unreacted SETFA by dialysis, size-exclusion chromatography, or buffer exchange.

-

Detection of Trifluoroacetylation:

-

Mass Spectrometry: Analyze the protein sample by electrospray ionization mass spectrometry (ESI-MS) to detect the mass shift corresponding to the addition of the trifluoroacetyl group (CF₃CO-, +96 Da). For more detailed analysis, perform peptide mapping using LC-MS/MS to identify the specific lysine residues that have been modified.

-

Western Blotting: If a specific antibody that recognizes trifluoroacetylated lysine is available, perform a Western blot to visualize the modified protein.

-

-

Data Analysis: Quantify the extent of modification by analyzing the mass spectra or the intensity of the Western blot signal.

Protocol for In Vitro Acetylcholinesterase Inhibition Assay

This protocol, based on the Ellman's assay, is designed to measure the inhibition of AChE by SETFA.

Methodology:

-

Reagent Preparation:

-

AChE solution (from electric eel or human recombinant).

-

Acetylthiocholine (ATC) substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

SETFA stock solution in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add buffer, AChE, and varying concentrations of SETFA. Incubate for a pre-determined time to allow for potential covalent modification.

-

Initiate the reaction by adding ATC and DTNB.

-

Monitor the increase in absorbance at 412 nm over time using a plate reader. The rate of color change is proportional to AChE activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of SETFA.

-

Determine the IC₅₀ value by plotting the percentage of AChE inhibition against the logarithm of the SETFA concentration.

-

| Parameter | Description |

| Enzyme | Acetylcholinesterase (AChE) |

| Substrate | Acetylthiocholine (ATC) |

| Chromogen | 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) |

| Detection Wavelength | 412 nm |

| Inhibitor | This compound (SETFA) |

| Output | IC₅₀ value |

Protocol for Assessing Cellular Effects

To understand the broader biological impact of SETFA, cell-based assays are essential.

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., a neuronal cell line for neurotoxicity studies) under standard conditions.

-

Treatment: Treat the cells with a range of SETFA concentrations for various time points (e.g., 24, 48, 72 hours).

-

Endpoint Assays:

-

Cytotoxicity: Assess cell viability using assays such as MTT, MTS, or LDH release.

-

Metabolic Assays: Measure changes in key metabolic pathways, such as glycolysis and fatty acid oxidation, using commercially available kits.

-

Western Blotting: Analyze the expression levels of proteins in relevant signaling pathways.

-

-

Data Analysis: Determine the dose- and time-dependent effects of SETFA on the chosen cellular endpoints.

Conclusion and Future Directions

This compound operates primarily through the trifluoroacetylation of nucleophilic residues on proteins, most notably lysine. This modification can lead to significant alterations in protein structure and function. A key hypothesized mechanism of action is the inhibition of enzymes with nucleophilic active sites, such as acetylcholinesterase. The biological effects of SETFA may also be influenced by its hydrolysis product, trifluoroacetate.

Future research should focus on:

-

Definitive identification of protein targets: Proteomic approaches can be used to identify the full spectrum of proteins modified by SETFA in a cellular context.

-

Elucidation of the AChE inhibition mechanism: Detailed kinetic studies are needed to confirm the covalent modification of AChE and determine the nature of the inhibition (reversible vs. irreversible).

-

In vivo studies: Animal models are required to understand the physiological and toxicological effects of SETFA and its metabolites.

By employing the integrated chemical and biological approaches outlined in this guide, researchers can further unravel the intricate mechanisms of action of this compound and harness its properties for various applications in research and drug development.

References

- (n.d.). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and this compound. MDPI.

- (n.d.). This compound | 383-64-2. Coompo Research Chemicals.

- (n.d.). Trifluoroacetate reduces plasma lipid levels and the development of atherosclerosis in mice. bioRxiv.

- (n.d.). Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography. PubMed.

- (n.d.). Trifluoroacetylation of amino acids and peptides by ethyl trifluoroacetate. The Journal of Organic Chemistry - ACS Publications.

- (n.d.). Structure of this compound. ResearchGate.

- (n.d.). This compound - Life Science Products. Bio-Connect.

- (n.d.). This compound (97%). Amerigo Scientific.

- (n.d.). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PNAS.

- (n.d.). Bioanalytical approaches for the detection of protein acetylation-related enzymes. PubMed.

- (n.d.). Novel hits for acetylcholinesterase inhibition derived by docking-based screening on ZINC database. PMC - NIH.

- (n.d.). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC - PubMed Central.

- (n.d.). Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. MDPI.

- (n.d.). Improving Anti-Neurodegenerative Benefits of Acetylcholinesterase Inhibitors in Alzheimer's Disease: Are Irreversible Inhibitors the Future? PubMed Central.

Sources

- 1. This compound | 383-64-2 | TCI Deutschland GmbH [tcichemicals.com]

- 2. This compound | 383-64-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound. Life Science Products [e-lspi.com]

- 4. 三氟硫代乙酸S-乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 383-64-2 - Coompo [coompo.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Novel hits for acetylcholinesterase inhibition derived by docking-based screening on ZINC database - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Improving Anti-Neurodegenerative Benefits of Acetylcholinesterase Inhibitors in Alzheimer’s Disease: Are Irreversible Inhibitors the Future? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

Foreword: Deconstructing the Signature of a Powerful Reagent

An In-Depth Technical Guide to the NMR Spectrum of S-Ethyl Trifluorothioacetate

This compound (SETT) is more than a mere chemical curiosity; it is a highly efficient reagent for the trifluoroacetylation of primary amines, particularly the lysine residues in proteins.[1][2] This specific reactivity makes it an invaluable tool in proteomics, protein structure analysis, and as a building block in the synthesis of complex pharmaceuticals. Given its role, the unambiguous confirmation of its structure and the rigorous assessment of its purity are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy provides the most powerful and definitive method for this characterization.

This guide moves beyond a simple recitation of spectral data. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the NMR spectroscopic signature of SETT. We will explore the underlying principles that govern the appearance of its ¹H, ¹³C, and ¹⁹F NMR spectra, explain the causality behind the observed phenomena, and provide a robust experimental framework for acquiring high-quality, reliable data.

Molecular Architecture and its NMR Implications

To interpret the NMR spectrum of a molecule, one must first understand its structure and the magnetic environment of each atom. SETT possesses a simple yet informative structure containing three different types of NMR-active nuclei: ¹H, ¹³C, and ¹⁹F.

Caption: Key J-coupling interactions in this compound.

Experimental Protocol: A Self-Validating Workflow

Adherence to a rigorous experimental protocol is essential for obtaining high-fidelity, reproducible NMR data. The following workflow is designed to be self-validating, ensuring data integrity at each step.

Caption: Standardized workflow for NMR analysis of this compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice as it is a common, relatively non-polar solvent that dissolves SETT well.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference standard for ¹H and ¹³C spectra (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

Data Acquisition Parameters:

-

¹H Spectrum: Use a standard single-pulse experiment. A 30° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient. Acquire 8-16 scans for a good signal-to-noise ratio.

-

¹⁹F Spectrum: Use a standard single-pulse experiment, ensuring the spectral width covers the region around -76 ppm. ¹⁹F NMR is highly sensitive, so 4-8 scans are often adequate. Use an external reference standard if high accuracy is required. [3] * ¹³C Spectrum: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for the non-fluorinated carbons. A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary due to the low natural abundance of ¹³C and the quaternary nature of two carbons.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Perform phase and baseline corrections for all spectra.

-

Calibrate the ¹H and ¹³C spectra by setting the TMS peak to 0.00 ppm.

-

Calibrate the ¹⁹F spectrum relative to the known chemical shift of a reference compound (e.g., CFCl₃ at 0 ppm or trifluoroacetic acid at -76.55 ppm). [3][4] * Integrate the peaks in the ¹H spectrum to verify the proton ratios. Measure the chemical shifts and coupling constants for all signals.

-

Purity Assessment: Beyond the Primary Signals

The power of NMR extends to identifying impurities. When analyzing SETT, be vigilant for:

-

Residual Solvents: Signals from solvents used during synthesis or purification.

-

Starting Materials: Unreacted ethanethiol or trifluoroacetic acid. Trifluoroacetic acid would appear as a sharp singlet in both the ¹H (around 11-12 ppm) and ¹⁹F (around -76.5 ppm) spectra. [4]* Hydrolysis Product: Trifluoroacetic acid, formed from reaction with trace water.

-

Side Products: Diethyl disulfide ((CH₃CH₂S)₂), which would show a single quartet and triplet in the ¹H NMR spectrum, distinct from those of SETT.

Conclusion

The multinuclear NMR spectrum of this compound is a rich source of structural information. The characteristic quartet/triplet pattern in the ¹H spectrum confirms the ethyl group, while the sharp singlet in the ¹⁹F spectrum is indicative of the trifluoromethyl moiety. Most powerfully, the ¹³C spectrum, with its distinct quartets for the carbonyl and CF₃ carbons arising from C-F coupling, provides definitive and undeniable proof of the complete molecular structure. By following the rigorous experimental protocol outlined in this guide, researchers can confidently verify the identity, structure, and purity of this vital chemical reagent, ensuring the integrity and success of their scientific endeavors.

References

- The Royal Society of Chemistry. Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectr.

- Science and Fun. Trifluoroacetic acid- d1.

- National Center for Biotechnology Information. Ethyl trifluoroacetate | C4H5F3O2 | CID 9794 - PubChem.

- Google Patents. CN104710308A - Synthesis method of ethyl trifluoroacetate.

- Coompo Research Chemicals. This compound | 383-64-2.

- Dovepress. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.

Sources

The Analytical Fingerprint: An In-depth Technical Guide to the Mass Spectrum of S-Ethyl Trifluorothioacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 9, 2026

Abstract

S-Ethyl trifluorothioacetate (SETFA) is a reactive thioester that finds application as a trifluoroacetylating agent in protein and peptide chemistry. A thorough understanding of its analytical characteristics is paramount for its effective use and for monitoring its reactions. Mass spectrometry, a cornerstone of molecular analysis, provides a unique spectral fingerprint of a compound, revealing its molecular weight and structural features through controlled fragmentation. This guide provides a comprehensive examination of the electron ionization mass spectrum of this compound, offering insights into its fragmentation pathways and a detailed protocol for its analysis. While a publicly available, complete mass spectrum is not readily accessible, this guide constructs a predictive spectrum based on established fragmentation principles of thioesters and organofluorine compounds, providing a robust framework for its identification and characterization.

Introduction to this compound and its Mass Spectrometric Analysis

This compound (CAS No: 383-64-2), with the chemical formula C₄H₅F₃OS and a molecular weight of 158.14 g/mol , is a volatile and reactive compound.[1][2] Its utility in biochemical research, particularly in the modification of amino groups, necessitates precise analytical methods for its characterization. Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for this purpose, as it provides reproducible fragmentation patterns that are diagnostic of a molecule's structure.[3] The high-energy electrons used in EI induce fragmentation, breaking the molecule into a series of characteristic ions.[4] By analyzing the mass-to-charge ratio (m/z) of these fragments, we can deduce the structure of the parent molecule.

Predicted Electron Ionization Mass Spectrum of this compound

The mass spectrum of this compound is predicted to be characterized by several key fragmentation pathways, driven by the presence of the trifluoroacetyl group and the thioester linkage. The molecular ion (M⁺•) is expected to be observed at m/z 158.

Major Fragmentation Pathways

The primary fragmentation events are anticipated to be alpha-cleavages and cleavages with rearrangements, which are common in the mass spectrometry of esters and thioesters.[5] The highly electronegative fluorine atoms on the trifluoroacetyl group will significantly influence the fragmentation pattern.

-

Loss of the Ethyl Radical (•C₂H₅): Cleavage of the S-C₂H₅ bond is a likely fragmentation pathway, leading to the formation of the trifluorothioacylium ion.

-

Loss of the Thioethyl Radical (•SC₂H₅): Cleavage of the CO-S bond will result in the formation of the highly stable trifluoroacetyl cation.

-

McLafferty Rearrangement: While less common for thioesters compared to their oxygen ester counterparts, a McLafferty-type rearrangement involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen could lead to the elimination of ethene.

-

Loss of CF₃ Radical: Cleavage of the C-C bond in the trifluoroacetyl group would result in the loss of a trifluoromethyl radical.

Visualization of Predicted Fragmentation

The following diagram illustrates the predicted major fragmentation pathways of this compound upon electron ionization.

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Tabulated Summary of Predicted Mass Spectral Data

The following table summarizes the predicted major ions in the electron ionization mass spectrum of this compound, their proposed structures, and the neutral loss from the molecular ion.

| m/z | Proposed Ion Fragment | Proposed Structure | Neutral Loss |

| 158 | Molecular Ion | [CF₃COSC₂H₅]⁺• | - |

| 129 | Trifluorothioacylium ion | [CF₃COS]⁺ | •C₂H₅ |

| 97 | Trifluoroacetyl cation | [CF₃CO]⁺ | •SC₂H₅ |

| 89 | Thioethoxycarbonyl cation | [COSC₂H₅]⁺ | •CF₃ |

| 69 | Trifluoromethyl cation | [CF₃]⁺ | •COSC₂H₅ |

| 61 | Ethylthio cation | [C₂H₅S]⁺ | •CF₃CO |

| 29 | Ethyl cation | [C₂H₅]⁺ | •COSCF₃ |

Experimental Protocol for Acquiring the Mass Spectrum

This section outlines a standard operating procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

Sample Preparation

-

Solvent Selection: Choose a volatile, high-purity solvent in which this compound is soluble (e.g., dichloromethane, ethyl acetate).

-

Concentration: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) to avoid overloading the GC column and mass spectrometer.

-

Standard: If quantitative analysis is required, include an appropriate internal standard.

Instrumentation and Parameters

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Program: Start at a low temperature (e.g., 40 °C) for 2 minutes, then ramp at a moderate rate (e.g., 10 °C/min) to a final temperature of 250 °C and hold for 5 minutes.

-

-

Mass Spectrometer (MS):

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and is available in most spectral libraries.[6]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 20 to 200 to cover the molecular ion and all expected fragments.

-

Solvent Delay: Set a solvent delay to prevent the high concentration of the solvent from entering the mass spectrometer and saturating the detector.

-

Data Acquisition and Analysis

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system.

-

Data Acquisition: Acquire the data using the instrument's software.

-

Data Analysis:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum from this peak.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with library spectra (if available) or with the predicted fragmentation pattern outlined in this guide.

-

Conclusion

References

- (No author listed). (n.d.). thiotrifluoroacetic acid, S-ethyl ester - Optional[MS (GC)] - Spectrum. SpectraBase.

- Amerigo Scientific. (n.d.). This compound (97%).

- National Center for Biotechnology Information. (n.d.). Ethyl trifluoroacetate. PubChem.

- (No author listed). (2021, March 16). MSBNK-Eawag-EQ410851. MassBank.

- National Center for Biotechnology Information. (n.d.). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. PMC.

- National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook.

- Wikipedia. (n.d.). Electron ionization.

- National Institute of Standards and Technology. (n.d.). Acetic acid, trifluoro-, ethyl ester. NIST WebBook.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

Sources

- 1. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 2. This compound | 383-64-2 | TCI Deutschland GmbH [tcichemicals.com]

- 3. S-Ethyl thiolacetate | C4H8OS | CID 61171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. NIST Chemistry WebBook [webbook.nist.gov]

- 5. Acetic acid, trifluoro-, ethyl ester [webbook.nist.gov]

- 6. Ethyl trifluoroacetate | C4H5F3O2 | CID 9794 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Significance of S-Ethyl Trifluorothioacetate in Modern Chemistry

An In-Depth Technical Guide to S-Ethyl Trifluorothioacetate: Structure, Properties, and Applications

This compound (SETFA) is a pivotal reagent in organic and medicinal chemistry, primarily recognized for its role as an efficient trifluoroacetylating agent. The incorporation of a trifluoromethyl group (CF3) into organic molecules can profoundly alter their physical, chemical, and biological properties. This includes enhancing metabolic stability, increasing lipophilicity, and modifying receptor binding affinity, all of which are critical parameters in drug design and development. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of this compound, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound is a thioester characterized by a trifluoroacetyl group linked to an ethylthio group.[1] Its unique electronic properties, stemming from the strongly electron-withdrawing trifluoromethyl group, render the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility as a trifluoroacetylating agent.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C4H5F3OS | [2] |

| Molecular Weight | 158.14 g/mol | [1][2] |

| CAS Number | 383-64-2 | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 90.5 °C | [5] |

| Density | 1.234 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.376 | [5] |

| Flash Point | 20 °C (68 °F) - closed cup | |

| SMILES | CCSC(=O)C(F)(F)F | [6] |

| InChI Key | VGGUKFAVHPGNBF-UHFFFAOYSA-N | [6] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of trifluoroacetyl chloride with ethanethiol.[7][8] This reaction is typically carried out at low temperatures to control its exothermicity. The process, as described in patent literature, involves cooling a heel of this compound, followed by the addition of trifluoroacetyl chloride and the subsequent slow addition of ethanethiol.[7][8] The mixture is then allowed to warm to room temperature, and the final product is purified by distillation.[7]

Caption: General mechanism for the trifluoroacetylation of an amine.

Reagent in Organic Synthesis

Beyond its use in bioconjugation, this compound is a versatile reagent in broader organic synthesis. It can be used to introduce the trifluoroacetyl group into a variety of organic molecules, which can then serve as key intermediates in the synthesis of more complex fluorinated compounds. The trifluoromethyl group is a highly sought-after moiety in the pharmaceutical and agrochemical industries due to its ability to enhance the efficacy of active ingredients. [9]

Safety and Handling

This compound is a highly flammable liquid and vapor and should be handled with appropriate safety precautions in a well-ventilated fume hood. [10]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. In case of inadequate ventilation, use a suitable respirator.

-

Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. [10]Use spark-proof tools and explosion-proof equipment. [10]* Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container. [10]* Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents. [10] In case of exposure, it is crucial to seek immediate medical attention. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier. [10][11]

Conclusion

This compound is a valuable and versatile reagent with significant applications in chemical biology and organic synthesis. Its ability to efficiently introduce the trifluoroacetyl group makes it an indispensable tool for modifying proteins and peptides and for constructing complex fluorinated molecules. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in a research and development setting.

References

- US6278015B1 - Process for trifluoroacetate esters and thioesters. (n.d.). Google Patents.

- Structure of this compound. (n.d.). ResearchGate.

- EP1070702A2 - Process for trifluoroacetate esters and thioesters. (n.d.). European Patent Office.

- Chemical Properties of Ethanethioic acid, trifluoro-, S-ethyl ester (CAS 383-64-2). (n.d.). Cheméo.

- ethyl trifluorothioacetate. (n.d.). Stenutz.

- thiotrifluoroacetic acid, S-ethyl ester. (n.d.). SpectraBase.

- Trifluorothioacetic acid S-ethyl ester | CAS 383-64-2. (n.d.). Chemical Synthesis.

- This compound (97%). (n.d.). Amerigo Scientific.

- This compound. (n.d.). Chongqing Chemdad Co.

- Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and this compound. (n.d.). MDPI.

- This compound | 383-64-2. (n.d.). Coompo Research Chemicals.

- CN104710308A - Synthesis method of ethyl trifluoroacetate. (n.d.). Google Patents.

- This compound. (n.d.). Oakwood Chemical.

- Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. (n.d.). CONICET.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 3. This compound | 383-64-2 [m.chemicalbook.com]

- 4. This compound | 383-64-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Ethanethioic acid, trifluoro-, S-ethyl ester (CAS 383-64-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. US6278015B1 - Process for trifluoroacetate esters and thioesters - Google Patents [patents.google.com]

- 8. data.epo.org [data.epo.org]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to S-Ethyl Trifluorothioacetate (CAS 383-64-2) for Researchers and Drug Development Professionals

Abstract

This compound (SET), registered under CAS number 383-64-2, is a versatile and highly reactive reagent with significant applications in organic synthesis, proteomics, and drug discovery. The presence of the trifluoromethyl group imparts unique electronic properties, making SET an efficient agent for the introduction of the trifluoroacetyl moiety onto nucleophilic functional groups. This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, reactivity, and key applications of SET. Particular emphasis is placed on its mechanistic action as a trifluoroacetylating agent and its utility in the selective cleavage of peptide bonds. Furthermore, this document offers detailed experimental protocols and a comparative analysis with other common trifluoroacetylating reagents, equipping researchers and drug development professionals with the critical knowledge to effectively utilize this valuable synthetic tool.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of this compound, along with its safety profile, is paramount for its effective and safe handling in a laboratory setting.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 383-64-2 | [1][2] |

| Molecular Formula | C₄H₅F₃OS | [1][2] |

| Molecular Weight | 158.14 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 90.5 °C (lit.) | |

| Density | 1.234 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.376 (lit.) | |

| Flash Point | 20 °C (68 °F) - closed cup |

Safety and Handling

This compound is a highly flammable liquid and should be handled with appropriate precautions in a well-ventilated fume hood, away from ignition sources. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

-

Hazard Statements: H225 (Highly flammable liquid and vapor).

-

Precautionary Statements: P210 (Keep away from heat, sparks, open flames, and hot surfaces. No smoking), P233 (Keep container tightly closed), P240 (Ground/bond container and receiving equipment), P241 (Use explosion-proof electrical/ventilating/lighting equipment), P242 (Use only non-sparking tools), P243 (Take precautionary measures against static discharge).

-

Storage: Store in a cool, dry, and well-ventilated area.[3]

Synthesis and Purification

While this compound is commercially available, an in-house synthesis can be performed. A common laboratory-scale synthesis involves the reaction of trifluoroacetyl chloride with ethanethiol.

Synthetic Protocol

A patented method for the synthesis of this compound is as follows:

-

Cool a heel of this compound (158 g) to -25 °C in a suitable reactor.

-

Add trifluoroacetyl chloride (199 g) to the cooled heel, maintaining the temperature at -25 °C.

-

Slowly add ethanethiol (75.1 g) over a period of 60 minutes, followed by an additional 18.8 g of ethanethiol over 45 minutes, while ensuring the temperature remains at -25 °C.

-

Allow the reaction mixture to warm to room temperature with stirring.

-

The resulting crude this compound can be purified by fractional distillation.

Note: This synthesis should be performed by trained personnel in a well-ventilated fume hood due to the volatility and odor of the reactants and products.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. Below are the expected spectroscopic data.

-

¹H NMR: The proton NMR spectrum is expected to show a quartet corresponding to the methylene protons (-CH₂-) of the ethyl group and a triplet for the methyl protons (-CH₃).

-

¹³C NMR: The carbon NMR will display signals for the carbonyl carbon, the trifluoromethyl carbon, and the two carbons of the ethyl group.

-

¹⁹F NMR: The fluorine NMR should exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O (thioester) stretching vibration.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. A publicly available mass spectrum shows a prominent peak at m/z 158.[4]

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilicity of the carbonyl carbon, which is enhanced by the strong electron-withdrawing effect of the trifluoromethyl group. This makes it an excellent trifluoroacetylating agent for a variety of nucleophiles.

Mechanism of Trifluoroacetylation of Amines

The trifluoroacetylation of primary and secondary amines with this compound proceeds via a nucleophilic acyl substitution mechanism. The reaction is analogous to its hydrolysis, which involves the formation of a tetrahedral intermediate.[5]

Figure 1: Mechanism of Trifluoroacetylation of a Primary Amine.

The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of SET, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, with the ethanethiolate anion acting as a good leaving group, to yield the stable trifluoroacetamide and ethanethiol.

Applications in Bioconjugation and Proteomics

This compound has found significant utility in the fields of bioconjugation and proteomics due to its ability to selectively modify proteins and peptides under specific conditions.

Trifluoroacetylation of Amino Groups in Proteins

SET is used to selectively trifluoroacetylate the amino groups of lysine residues in proteins.[1] This modification can be useful for a variety of applications, including:

-

Protein characterization: The introduction of the trifluoromethyl group provides a ¹⁹F NMR handle for studying protein structure and dynamics.[1]

-

Altering protein properties: Trifluoroacetylation can change the charge and hydrophobicity of a protein, which can be used to study its function or improve its therapeutic properties.

Specific Cleavage of Peptide Bonds at Serine and Threonine Residues

A notable application of SET is the specific cleavage of peptide bonds on the N-terminal side of serine and threonine residues.[6] This is particularly valuable for protein sequencing and peptide mapping. The reaction is typically carried out in the vapor phase.

The following is a general protocol for the specific cleavage of peptides at serine and threonine residues using SET vapor.

-

Sample Preparation: The peptide or protein sample is spotted onto a suitable membrane (e.g., PVDF).

-

Reaction Setup: Place the membrane in a reaction vessel. In a separate container within the vessel, add a solution of this compound.

-

Vapor-Phase Reaction: Seal the vessel and incubate at 30-50 °C for 6-24 hours. The vapor of SET will react with the peptide on the membrane.[6]

-

Post-Reaction Workup: After the incubation period, remove the membrane and wash it to remove any non-covalently bound reagents.

-

Analysis: The resulting peptide fragments can be analyzed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Figure 2: Workflow for Vapor-Phase Peptide Cleavage.

Applications in Small Molecule Synthesis for Drug Discovery

The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[7] While this compound is primarily known as a trifluoroacetylating agent, the trifluoroacetyl group itself can be a precursor to the trifluoromethyl group or be incorporated into heterocyclic structures.

Although less common than direct trifluoromethylating agents, SET can be used in condensation reactions with appropriate substrates to generate trifluoromethyl-containing building blocks. For example, it can be used in the synthesis of trifluoromethylated pyridines from acyclic precursors.[8]

Comparative Analysis with Other Reagents

The choice of a trifluoroacetylating agent depends on several factors, including the substrate, desired reaction conditions, and cost. Below is a comparison of this compound with other common reagents.

| Reagent | Advantages | Disadvantages |

| This compound (SET) | - High reactivity- Good leaving group (ethanethiolate)- Can be used in aqueous conditions | - Ethanethiol byproduct has a strong, unpleasant odor- Flammable |

| Ethyl trifluoroacetate (ETFA) | - Less odorous byproduct (ethanol)- Commercially available and relatively inexpensive | - Lower reactivity than SET, often requiring higher temperatures or longer reaction times[9] |

| Trifluoroacetic Anhydride (TFAA) | - Very high reactivity- Volatile byproducts | - Highly corrosive and moisture-sensitive- Can lead to side reactions if not used carefully |

Conclusion

This compound is a powerful and versatile reagent for the introduction of the trifluoroacetyl group in a wide range of chemical and biological applications. Its high reactivity and specific applications, such as the selective cleavage of peptides, make it an invaluable tool for researchers in organic synthesis, proteomics, and drug discovery. While its handling requires care due to its flammability and the odorous nature of its byproduct, its unique advantages often outweigh these considerations. A thorough understanding of its properties, reactivity, and appropriate handling procedures, as outlined in this guide, will enable scientists to effectively and safely leverage this important chemical entity in their research endeavors.

References

- Kamo, M., & Tsugita, A. (1998). Specific cleavage of amino side chains of serine and threonine in peptides and proteins with S-ethyltrifluorothioacetate vapor. European Journal of Biochemistry, 255(1), 162–171. [Link]

- SpectraBase. (n.d.). thiotrifluoroacetic acid, S-ethyl ester. In SpectraBase.

- Gakh, A. A., & Shermolovich, Y. G. (2014). Trifluoromethylated Heterocycles. Current Topics in Medicinal Chemistry, 14(7), 836–869. [Link]

- MacMillan, D. W. C. (2008). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 105(43), 16494–16499. [Link]

- Zhu, S., et al. (2019). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry, 17(43), 9337-9356. [Link]

- PubChem. (n.d.). Ethyl trifluoroacetate.

- Suggs, J. B., II, & Melko, J. J. (2018).

- Togni, A. (2010). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. Organic Letters, 12(15), 3428–3431. [Link]

- Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(10), 1629. [Link]

- Amerigo Scientific. (n.d.). This compound (97%).

- Kim, H. S. (2011). New trifluoroacetylation method for amines (South Korea Patent No. KR101072679B1).

- Aapptec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal.

- ResearchGate. (n.d.). Structure of this compound.

- Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry, 14(7), 941–951. [Link]

- YouTube. (2016, October 2). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. [Video]. YouTube. [Link]

- Somlai, C., et al. (2023). TFA Cleavage Strategy for Mitigation of S‑tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Omega, 8(9), 8635–8643. [Link]

- Fields, G. B. (2012). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Peptide Science, 98(2), 89–99. [Link]

- Uddin, M. J., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(19), 5695. [Link]

- SpectraBase. (n.d.). Trifluoro-acetic acid, ethyl ester.

Sources

- 1. 三氟硫代乙酸S-乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]